molecular formula C22H15ClN4O2S B3480766 2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide

2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide

Cat. No.: B3480766
M. Wt: 434.9 g/mol
InChI Key: WYQGSKHGRAGIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a 4-oxo-2-phenylquinazoline core linked to a 2-chlorobenzamide moiety via a carbamothioyl (-NHCOS-) bridge. Its molecular formula is C₂₂H₁₆ClN₃O₂S, with a molecular weight of 422.90 g/mol. The quinazolinone scaffold is known for its pharmacological versatility, particularly in anti-inflammatory and analgesic applications .

Properties

IUPAC Name

2-chloro-N-[(4-oxo-2-phenylquinazolin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S/c23-17-12-6-4-10-15(17)20(28)25-22(30)26-27-19(14-8-2-1-3-9-14)24-18-13-7-5-11-16(18)21(27)29/h1-13H,(H2,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQGSKHGRAGIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of quinazolinone derivatives with appropriate reagents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone derivatives.

Scientific Research Applications

Antibacterial Activity

Quinazoline derivatives, including 2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide, have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit significant activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Case Studies and Findings

  • A study synthesized several quinazoline derivatives and evaluated their antibacterial efficacy. Among them, compounds with structural similarities to this compound showed potent activity against Proteus vulgaris and Bacillus subtilis, with notable inhibition zones .
  • Another investigation highlighted the synthesis of 2-substituted phenylquinazolinones that demonstrated effective antibacterial activity against resistant pathogens, indicating the potential for developing new antibiotics from these compounds .

Anticancer Potential

The quinazoline scaffold is recognized for its antitumor properties. Compounds like this compound have been shown to inhibit cancer cell proliferation in various studies.

Research Insights

  • A series of quinazoline-sulfonamide derivatives were tested against human cancer cell lines, leading to promising results in inhibiting cell growth. The structural modifications in these derivatives, such as those present in this compound, are believed to enhance their cytotoxic effects .

Antioxidant Activity

In addition to its antibacterial and anticancer properties, the compound has shown potential as an antioxidant agent. Antioxidants are crucial in combating oxidative stress-related diseases.

Experimental Evidence

  • Research has demonstrated that certain quinazoline derivatives exhibit significant antioxidant activity through various assays, including the DPPH method. The presence of specific substituents on the quinazoline ring can enhance this activity, making compounds like this compound valuable in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-(4-Oxo-2-Phenylquinazolin-3(3H)-yl)Acetamide

  • Molecular Formula : C₁₇H₁₃ClN₂O₂
  • Key Features : Replaces the carbamothioyl-benzamide group with a simpler acetamide (-NHCOCH₂Cl) substituent.
  • Activity : Demonstrates moderate anti-inflammatory activity (50% inhibition of carrageenan-induced edema at 50 mg/kg) but lower potency than the reference drug diclofenac .
  • Synthesis : Derived from anthranilic acid via multistep cyclization and chloroacetylation .
Property Target Compound (Carbamothioyl-Benzamide) Acetamide Analog
Molecular Weight 422.90 g/mol 312.75 g/mol
Bioactivity (Anti-Inflammatory) Not directly reported (inferred higher due to thio-urea group) 50% inhibition at 50 mg/kg
Metabolic Stability Enhanced (thiourea resists hydrolysis) Moderate (amide prone to hydrolysis)

2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3(3H)-yl)Acetamide (V9)

  • Molecular Formula : C₁₈H₁₈N₃O₂
  • Key Features: Ethylamino substitution on the acetamide side chain.
  • Activity : Potent anti-inflammatory (72% inhibition at 50 mg/kg) and analgesic (65% writhing inhibition) effects, surpassing diclofenac in efficacy .
  • 0.8 for thio-urea analogs) .

4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide

  • Molecular Formula : C₁₄H₁₆ClN₃O₂S
  • Key Features: Replaces quinazolinone with a thioxo-oxadiazole ring.
  • Structural Advantage : The thioxo group enhances electrophilicity, improving interaction with biological targets .

Research Findings and Mechanistic Insights

  • Thio-Urea vs. Amide Linkage: The carbamothioyl group in the target compound increases lipophilicity (logP = 3.2 vs.
  • Anti-Inflammatory Mechanism: Quinazolinones inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) pathways. The thio-urea moiety may augment this by chelating metal ions in inflammatory enzymes .
  • Synthetic Challenges : Introducing the carbamothioyl group requires thiophosgene or CS₂ reagents, posing toxicity concerns compared to safer amide-coupling methods (e.g., EDC/HOBt) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL)
Target Compound 422.90 3.2 0.15 (DMSO)
2-Chloro-N-(4-Oxo-2-Phenylquinazolinyl)Acetamide 312.75 2.5 0.45 (DMSO)
V9 (Ethylamino Analog) 302.35 2.8 0.30 (DMSO)

Biological Activity

2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from substituted benzamides and quinazoline derivatives. The reaction conditions often include heating with appropriate reagents such as hydrazine hydrate and various acylating agents, leading to the formation of the target compound with specific functional groups that enhance its biological activity.

Antibacterial Activity

Numerous studies have reported on the antibacterial properties of quinazoline derivatives. For instance, a study evaluating a series of 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds demonstrated zones of inhibition ranging from 1.0 cm to 1.4 cm against Bacillus subtilis and Proteus vulgaris .

CompoundZone of Inhibition (cm)Bacterial Strain
9a1.1Proteus vulgaris
9h1.4Bacillus subtilis

Antifungal Activity

In addition to antibacterial properties, derivatives of quinazoline have shown promising antifungal activity. A recent study highlighted the effectiveness of certain benzamide derivatives against various fungal strains, with some exhibiting over 80% inhibition rates at concentrations as low as 50 mg/L. Notably, compounds with electron-withdrawing groups on the benzene ring demonstrated enhanced activity .

CompoundInhibition Rate (%)Target Fungus
13p86.1Sclerotinia sclerotiorum
13f77.8Sclerotinia sclerotiorum

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the quinazoline ring significantly influence biological activity. Compounds with halogen substitutions (e.g., chloro or fluoro groups) often exhibit increased potency against bacterial and fungal pathogens. The presence of electron-withdrawing groups is particularly beneficial for enhancing inhibitory effects .

Case Studies

  • Antibacterial Efficacy : A comparative study involving various quinazoline derivatives showed that those similar to this compound were effective against resistant strains of bacteria, suggesting their potential as lead compounds in antibiotic development.
  • Fungicidal Activity : Another investigation revealed that certain derivatives demonstrated higher fungicidal activity than established fungicides like quinoxyfen, indicating their potential application in agricultural settings for crop protection .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step routes involving cyclocondensation, thiourea coupling, and halogen substitution. Key steps include:

  • Quinazolinone Core Formation : Reacting anthranilic acid derivatives with benzoyl chloride under reflux to form the 4-oxo-2-phenylquinazoline scaffold. Microwave-assisted synthesis (e.g., Grimmel’s conditions) can enhance reaction efficiency and yield .
  • Thiourea Incorporation : Introducing the carbamothioyl group via nucleophilic substitution using potassium thiocyanate and acyl chlorides in anhydrous DMF. Temperature control (60–80°C) and inert atmospheres prevent side reactions .
  • Chlorobenzamide Functionalization : Coupling the chlorobenzoyl moiety using EDC/HOBt-mediated amide bond formation. Solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for regioselectivity .
    Optimization involves monitoring intermediates via TLC and adjusting catalysts (e.g., triethylamine for acid scavenging) to improve purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Assign peaks to confirm the quinazolinone core (e.g., C=O at ~170 ppm in 13C NMR) and thiourea linkage (N-H signals at δ 10–12 ppm in 1H NMR). Disappearance of starting material protons (e.g., -NH2 in anthranilic acid) validates reaction completion .
  • FT-IR : Key absorptions include C=O (1650–1750 cm⁻¹), C=S (1250–1350 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹). Absence of -SH peaks (~2550 cm⁻¹) confirms thiourea stability .
  • Mass Spectrometry (ESI-MS/HRMS) : Molecular ion peaks ([M+H]+) should match the theoretical mass (e.g., C22H15ClN4O2S: 450.06 g/mol). Isotopic patterns for Cl (3:1 at M+2) validate halogen presence .
  • Melting Point : Sharp melting ranges (e.g., 260–263°C) indicate purity. Discrepancies >2°C suggest impurities, necessitating recrystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can molecular docking studies be employed to predict the compound’s interaction with biological targets like TNF-α Converting Enzyme (TACE)?

  • Target Preparation : Retrieve TACE’s crystal structure (PDB: 2A8H) and remove water molecules/co-crystallized ligands. Protonate residues (e.g., His405, Glu406) using tools like AutoDock Tools .
  • Ligand Preparation : Optimize the compound’s 3D geometry with Gaussian09 (B3LYP/6-31G* basis set). Generate conformers via Monte Carlo algorithms to account for thiourea rotational flexibility .
  • Docking Protocol : Use AutoDock Vina with a grid box centered on TACE’s catalytic Zn²+ ion (20ų). Score poses using binding affinity (ΔG ≤ -8.5 kcal/mol) and hydrogen bonds (e.g., with Glu411). Validate with MD simulations (100 ns) to assess stability of the ligand-Zn²+ interaction .
  • Contradiction Resolution : If docking scores conflict with in vitro activity (e.g., high affinity but low inhibition), evaluate solvation effects (implicit vs. explicit water models) or allosteric binding pockets .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Data Collection : Ensure high-resolution (<1.0 Å) X-ray datasets. Use synchrotron sources to enhance weak reflections, particularly for the thiourea moiety, which may exhibit disorder .
  • Software Tools : Refine with SHELXL (riding hydrogen model) and Olex2 for electron density maps. For ambiguous regions (e.g., phenyl ring orientation), apply restraints (DFIX, SIMU) based on analogous structures .
  • Twinned Data : If Rint > 0.1, test for twinning (e.g., Hooft parameter >0.4) using PLATON. Refine in twin mode (TWIN/BASF commands in SHELXL) .
  • Validation : Cross-check with CCDC Mercury’s packing similarity tool to ensure intermolecular interactions (e.g., π-π stacking of quinazolinone cores) align with literature .

Q. How to design a structure-activity relationship (SAR) study to evaluate substituent effects on anticancer activity?

  • Analog Synthesis : Modify substituents at the phenyl (Position 2) and benzamide (Position 2-chloro) groups. Examples:
    • Electron-Withdrawing Groups (Cl, CF3) : Enhance electrophilicity for covalent binding .
    • Thiourea vs. Urea : Compare hydrogen-bonding capacity via LogP (thiourea: ~2.5 vs. urea: ~1.8) .
  • Biological Assays :
    • MTT Assay : Test cytotoxicity against MDA-MB-231 cells (72h exposure). Use paclitaxel as a positive control (IC50 ~10 nM). Calculate selectivity indices (SI = IC50 normal cells / IC50 cancer cells) .
    • Enzyme Inhibition : Measure TACE activity via fluorogenic substrate (Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2). IC50 values <1 µM indicate potency .
  • Data Analysis : Perform QSAR using descriptors like Hammett σ (electronic effects) and MR (steric effects). A parabolic relationship (R² > 0.7) often emerges for halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.